(E)-2-(dihydro-2H-pyran-3(4H)-ylidene)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-(dihydro-2H-pyran-3(4H)-ylidene)acetonitrile is an organic compound characterized by the presence of a dihydropyran ring and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(dihydro-2H-pyran-3(4H)-ylidene)acetonitrile typically involves the reaction of dihydropyran with acetonitrile under specific conditions. One common method includes the use of a base catalyst to facilitate the formation of the desired product. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalytic systems and controlled reaction environments ensures the scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-2-(dihydro-2H-pyran-3(4H)-ylidene)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyran derivatives.
Applications De Recherche Scientifique
(E)-2-(dihydro-2H-pyran-3(4H)-ylidene)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (E)-2-(dihydro-2H-pyran-3(4H)-ylidene)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-2-(dihydro-2H-pyran-4(3H)-ylidene)acetonitrile: Similar structure but with a different position of the double bond.
(E)-2-(tetrahydro-2H-pyran-3(4H)-ylidene)acetonitrile: Similar structure but with a fully saturated pyran ring.
Uniqueness
(E)-2-(dihydro-2H-pyran-3(4H)-ylidene)acetonitrile is unique due to its specific electronic configuration and reactivity profile
Activité Biologique
(E)-2-(dihydro-2H-pyran-3(4H)-ylidene)acetonitrile, with the CAS number 1344743-58-3, is an organic compound that has garnered attention in various fields of research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies, providing a comprehensive overview of the current understanding of this compound.
The molecular formula of this compound is C7H9NO, with a molecular weight of approximately 123.16 g/mol. The structure features a dihydropyran ring and a nitrile group, which are critical for its biological activity.
Property | Value |
---|---|
IUPAC Name | This compound |
CAS Number | 1344743-58-3 |
Molecular Formula | C7H9NO |
Molecular Weight | 123.16 g/mol |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of derivatives of this compound. For instance, one study reported that certain derivatives exhibited significant activity against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values for the most active derivatives ranged from 0.22 to 0.25 µg/mL, indicating potent antimicrobial effects .
Table: Antimicrobial Activity of Derivatives
Compound | MIC (µg/mL) | Pathogen |
---|---|---|
4a | 0.22 | S. aureus |
5a | 0.25 | S. epidermidis |
7b | 0.24 | E. coli |
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promise in anticancer research. A study demonstrated that specific derivatives inhibited DNA gyrase and dihydrofolate reductase (DHFR), both critical enzymes in cancer cell proliferation. The IC50 values for these activities were reported as follows:
These findings suggest that the compound could be a valuable lead in developing new anticancer agents.
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound's ability to inhibit key enzymes like DNA gyrase and DHFR disrupts essential cellular processes in bacteria and cancer cells.
- Antibiofilm Activity : Some derivatives have shown significant potential in reducing biofilm formation, which is crucial for treating persistent bacterial infections .
- Redox Reactions : The sulfur atom in related compounds may participate in redox reactions, enhancing their biological efficacy.
Case Studies
Several case studies have explored the efficacy of this compound derivatives:
- Study on Antimicrobial Efficacy :
- Investigation into Anticancer Properties :
Propriétés
IUPAC Name |
(2E)-2-(oxan-3-ylidene)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c8-4-3-7-2-1-5-9-6-7/h3H,1-2,5-6H2/b7-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHFOEMFTZABOKR-XVNBXDOJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC#N)COC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=C\C#N)/COC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.